1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)-4-methylpiperidine
Overview
Description
1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)-4-methylpiperidine is an organic compound characterized by the presence of a bromine atom, two methyl groups, and a sulfonyl group attached to a phenyl ring, which is further connected to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)-4-methylpiperidine typically involves the following steps:
Bromination: The starting material, 2,6-dimethylphenyl, undergoes bromination to introduce a bromine atom at the 4-position.
Sulfonylation: The brominated product is then subjected to sulfonylation using a sulfonyl chloride reagent to form the sulfonyl group.
Piperidine Introduction: Finally, the sulfonylated intermediate is reacted with 4-methylpiperidine under suitable conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)-4-methylpiperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed depend on the specific reactions and reagents used. For example, substitution with an amine would yield an amine derivative, while coupling reactions would result in biaryl compounds.
Scientific Research Applications
1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)-4-methylpiperidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It may be used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: The compound can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)-4-methylpiperidine involves its interaction with molecular targets, which can include enzymes, receptors, or other proteins. The sulfonyl group can form strong interactions with these targets, potentially inhibiting or modulating their activity. The bromine atom and piperidine ring may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
- 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)pyrrolidine
- 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)morpholine
Uniqueness: 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)-4-methylpiperidine is unique due to the presence of the 4-methylpiperidine ring, which can influence its chemical reactivity and biological activity compared to similar compounds with different ring structures. This uniqueness can be leveraged in the design of new molecules with specific properties and functions.
Properties
IUPAC Name |
1-(4-bromo-2,6-dimethylphenyl)sulfonyl-4-methylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2S/c1-10-4-6-16(7-5-10)19(17,18)14-11(2)8-13(15)9-12(14)3/h8-10H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBINUPVZQKPNLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2C)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801178375 | |
Record name | Piperidine, 1-[(4-bromo-2,6-dimethylphenyl)sulfonyl]-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801178375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704067-34-4 | |
Record name | Piperidine, 1-[(4-bromo-2,6-dimethylphenyl)sulfonyl]-4-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704067-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperidine, 1-[(4-bromo-2,6-dimethylphenyl)sulfonyl]-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801178375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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